3-Trifluoromethyl-3,3a,4,5,6,7-hexahydrobenzo[c]isoxazol-3-ol
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Overview
Description
3-Trifluoromethyl-3,3a,4,5,6,7-hexahydrobenzo[c]isoxazol-3-ol is a synthetic compound that has garnered significant attention due to its unique chemical and physical properties. It is primarily used in proteomics research and has a molecular formula of C8H10F3NO2 with a molecular weight of 209.17 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-3,3a,4,5,6,7-hexahydrobenzo[c]isoxazol-3-ol involves several steps, typically starting with the appropriate halogenated precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes are often proprietary and may vary depending on the specific application and desired scale of production .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This often includes optimizing reaction conditions, using industrial-grade equipment, and implementing rigorous quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethyl-3,3a,4,5,6,7-hexahydrobenzo[c]isoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce different reduced forms of the compound.
Scientific Research Applications
3-Trifluoromethyl-3,3a,4,5,6,7-hexahydrobenzo[c]isoxazol-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent and intermediate in the synthesis of other complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-3,3a,4,5,6,7-hexahydrobenzo[c]isoxazol-3-ol involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, making the compound valuable in research focused on understanding and manipulating these pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Trifluoromethyl-3,3a,4,5,6,7-hexahydrobenzo[c]isoxazol-3-ol include other halogenated isoxazoles and related heterocyclic compounds. These compounds often share similar chemical properties and reactivity patterns but may differ in their specific applications and effectiveness .
Uniqueness
What sets this compound apart is its unique trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of new materials and in specific biochemical assays .
Properties
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-2,1-benzoxazol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12-14-7/h5,13H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNKEFXTOKUFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(C2C1)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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